6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-8-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHUDAELXBGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225796 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260386-49-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260386-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with Active Methylene Compounds
A prominent method to synthesize substituted 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds such as acetylacetone, ethyl cyanoacetate, and malononitrile in acidic media.
- Reaction conditions : Reflux in acetic acid with catalytic hydrochloric acid for approximately 4 hours.
- Mechanism : The amino group of the pyrrole attacks the electrophilic carbonyl carbon, facilitated by acid catalysis, resulting in imine formation followed by cyclization with the cyano group to form the fused bicyclic system.
- Purification : Silica gel column chromatography.
- Yields : Moderate to good yields (~50% for some derivatives).
- Characterization : Confirmed by IR, MS, ^1H and ^13C NMR, and elemental analysis.
Cyclocondensation with Urea and Thiourea
Further derivatives of pyrrolo[2,3-b]pyridine frameworks, including 6-methyl substituted analogues, can be synthesized by reacting the same 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile precursors with urea or thiourea under similar acidic reflux conditions.
- This method yields pyrrolo[2,3-d]pyrimidine derivatives but is structurally related and applicable for analog synthesis.
- High yields and structural confirmation by spectral data.
Reaction of 2-Aminopyrrolo-3-carbonitrile with 2-Arylidenemalononitriles
Another synthetic route involves the condensation of 2-aminopyrrolo-3-carbonitrile derivatives with 2-arylidenemalononitriles in ethanol under reflux with a base catalyst such as piperidine.
- Procedure : Reflux in ethanol with piperidine as catalyst.
- Yields : High yields (87-91%) reported for various substituted derivatives.
- Advantages : Allows for structural diversity by varying arylidene substituents.
- Applications : Produces biologically active pyrrolo[2,3-b]pyridine derivatives with potential medicinal applications.
Multi-Step Synthetic Approaches Involving Protection, Coupling, and Functional Group Transformations
Advanced synthetic routes reported for related pyrrolo[2,3-b]pyridine derivatives include:
- Protection of pyrrole nitrogen (e.g., tosylation).
- Suzuki coupling reactions to introduce aryl substituents.
- Nucleophilic additions and oxidations to modify substituents.
- Final deprotection to yield target compounds.
While these methods are more complex and involve multiple steps, they allow precise functionalization and the synthesis of highly substituted analogues, including 6-methyl derivatives.
Detailed Reaction Mechanism Insights
The cyclocondensation mechanism for the formation of this compound derivatives can be summarized as follows:
- Imine Formation : The amino group on the pyrrole nitrogen attacks the carbonyl carbon of the active methylene compound, facilitated by acid catalysis.
- Proton Transfers : Protonation and deprotonation steps stabilize the imine intermediate.
- Cyclization : Intramolecular nucleophilic attack of the cyano group onto the imine carbon leads to ring closure.
- Aromatization : Final proton transfers and elimination steps yield the aromatic fused bicyclic system.
This mechanism is supported by spectroscopic data and mass spectrometry confirming the expected molecular ions and functional groups.
Data Table Summarizing Key Preparation Methods
Summary of Research Findings
- The acid-catalyzed cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds is a practical and efficient method to prepare this compound derivatives with moderate to good yields and straightforward purification.
- The base-catalyzed condensation of 2-aminopyrrolo-3-carbonitrile with 2-arylidenemalononitriles provides an alternative high-yielding route to structurally diverse derivatives, allowing functionalization at various positions.
- Multi-step synthetic routes involving protection, Suzuki coupling, and functional group transformations enable the synthesis of highly substituted 6-methyl pyrrolo[2,3-b]pyridines, useful for medicinal chemistry applications.
- Spectroscopic and analytical data (IR, MS, NMR, elemental analysis) consistently confirm the structures and purity of synthesized compounds.
This comprehensive overview integrates diverse synthetic methodologies for this compound, supported by detailed mechanistic insights and data tables from authoritative chemical literature. These methods offer flexibility for synthesizing a broad range of derivatives tailored for organic and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : It exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This inhibition is crucial as FGFRs are involved in various cellular processes such as proliferation and differentiation.
- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
Organic Synthesis
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a versatile building block in the synthesis of complex organic molecules:
- Synthesis of Other Heterocycles : It is utilized in the synthesis of various derivatives and more complex heterocyclic compounds through cyclization reactions with appropriate precursors.
-
Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. For instance:
- Oxidation : Can yield oxidized derivatives using potassium permanganate or chromium trioxide.
- Reduction : Can convert the nitrile group to amines using hydrogen gas in the presence of palladium catalysts.
- Substitution : The cyano group can be replaced by other functional groups using nucleophiles under basic conditions.
Case Study 1: FGFR Inhibition
A study investigating the biological activity of various pyrrolo[2,3-b]pyridine derivatives highlighted the effectiveness of this compound as an FGFR inhibitor. The study demonstrated that the compound's binding affinity for FGFRs could lead to significant therapeutic outcomes in cancer treatment.
Case Study 2: Synthesis of Novel Derivatives
In another research effort focused on synthesizing novel pyrrolo[2,3-b]pyridine derivatives, researchers utilized this compound as a precursor. The resulting compounds exhibited varied biological activities, showcasing the compound's utility in drug development.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Inhibitor of FGFRs with potential anticancer properties |
| Organic Synthesis | Building block for synthesizing complex heterocycles |
| Chemical Reactions | Undergoes oxidation, reduction, and substitution reactions |
| Biochemical Research | Investigated for enzyme inhibition and receptor binding properties |
Mechanism of Action
The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano group at position 3 enhances electrophilic reactivity, enabling cross-coupling or nucleophilic additions. Fluorinated derivatives (e.g., trifluoromethyl in VI027) exhibit increased metabolic stability and bioavailability .
- Aromatic Substitutions : Methoxyphenyl (CAS 1018143-69-5) or thienyl () groups at position 1 or 4 enhance π-π interactions, critical for binding to aromatic residues in enzymes or receptors .
Bioactivity Comparison
Key Findings :
- Antibacterial Activity : Chlorothiophenyl derivatives () show stronger antibacterial effects than the target compound, likely due to enhanced membrane penetration via hydrophobic substituents.
- Kinase Inhibition: Thieno[2,3-b]pyridines () exhibit broader kinase inhibition profiles compared to pyrrolopyridines, attributed to their larger aromatic surface area.
- Metabolic Stability : Fluorinated analogs (VI027, VI028) demonstrate superior pharmacokinetic profiles due to reduced CYP450-mediated oxidation .
Physicochemical Properties
| Property | This compound | 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide (6a) | 1-(4-Methoxyphenyl) Analog (CAS 1018143-69-5) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~187 | ~192 | ~293 |
| LogP (Predicted) | 1.8–2.2 | 1.5–1.8 | 3.0–3.5 |
| Solubility (aq., µg/mL) | ~50 (pH 7.4) | ~100 (pH 7.4) | <10 (pH 7.4) |
| Melting Point (°C) | 220–225 (decomposes) | 198–200 | 240–245 |
Trends :
Biological Activity
Overview
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the azaindole family. This compound features a unique structure consisting of a pyridine ring fused with a pyrrole ring, characterized by the presence of both a cyano group at the 3-position and a methyl group at the 6-position. These functional groups significantly influence its chemical reactivity and biological activities, making it an important subject of research in medicinal chemistry.
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives with potentially enhanced biological activities. For instance, oxidation can produce ketones or aldehydes, while reduction may yield amines or other derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, display potent antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound has been tested against HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) cancer cell lines.
- IC50 Values : The IC50 values for these compounds generally range from 4.3 to 8.3 µM, indicating their effectiveness in inhibiting cell growth. Modifications that enhance hydrogen bonding capabilities often lead to improved antiproliferative activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial effects:
- Mechanism : The compound may act by inhibiting specific enzymes or disrupting microbial cell membranes.
- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown promising results with minimal inhibitory concentrations (MIC) below 0.15 µM against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Functional Group | Effect on Activity |
|---|---|
| Cyano Group | Enhances binding affinity |
| Methyl Group | Modulates physicochemical properties |
| Hydroxyl Groups | Improves antiproliferative activity in some derivatives |
Research indicates that modifications to the core structure can lead to variations in biological activity. For example, adding hydroxyl groups has been linked to lower IC50 values in certain cancer cell lines .
Study on Antiproliferative Activity
A comprehensive study evaluated various pyridine-derived compounds for their antiproliferative effects. The results indicated that compounds with additional hydroxyl groups exhibited significantly lower IC50 values against human cancer cell lines like Hep2 and PC3 .
Study on Antimycobacterial Activity
Another study focused on the synthesis of pyrrolo[2,3-b]pyridine derivatives and their antimycobacterial activity. The findings revealed that certain modifications led to enhanced solubility and metabolic stability while maintaining potent activity against Mycobacterium tuberculosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions using precursors like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile. Functionalization with active methylene groups (e.g., arylidene malononitriles or β-ketoesters) under acidic conditions (e.g., acetic acid) typically yields the pyrrolo[2,3-b]pyridine core. Reaction temperature (80–120°C) and solvent polarity significantly affect regioselectivity and yield . Microwave-assisted synthesis can reduce reaction time (30–60 minutes) while maintaining high yields (75–90%) by enhancing reaction kinetics .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : The methyl group at position 6 appears as a singlet (~δ 2.5 ppm in 1H NMR). The carbonitrile group (C≡N) resonates at ~δ 115–120 ppm in 13C NMR .
- IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms the fused bicyclic system .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic substitution : The electron-rich pyrrole ring favors electrophilic attack at position 5, while the pyridine ring directs substituents to position 4 or 5.
- Directed metalation : Using LDA (lithium diisopropylamide) at low temperatures (-78°C) enables selective deprotonation at position 2 for subsequent alkylation/halogenation .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids selectively modifies position 3 or 6 under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C) .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : The 1H-pyrrolo[2,3-b]pyridine system can exhibit NH tautomerism, altering NMR peak splitting. Use DMSO-d6 (polar aprotic solvent) to stabilize the dominant tautomer .
- Dynamic NMR : Variable-temperature NMR (e.g., -40°C to 80°C) can "freeze" conformational changes, clarifying split signals .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data .
Q. How can the compound’s solubility and reactivity be optimized for biological assays?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., -OH, -NH₂) at position 4 via nucleophilic substitution (e.g., K₂CO₃/DMF, 60°C) .
- Reactivity : Protect the carbonitrile group with Boc (tert-butoxycarbonyl) during functionalization to prevent side reactions. Deprotect with TFA (trifluoroacetic acid) post-synthesis .
- Prodrug design : Convert the carbonitrile to a tetrazole (via [3+2] cycloaddition with NaN₃) to enhance bioavailability .
Data-Driven Design Considerations
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with target proteins (e.g., kinase inhibitors). The methyl group at position 6 often occupies hydrophobic pockets .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC₃₀ values) .
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties, highlighting potential toxicity from the carbonitrile group .
Contradictions and Limitations
Q. Why do some synthetic routes yield unexpected byproducts, such as regioisomers or dimerized species?
- Methodological Answer :
- Byproduct formation : Dimerization occurs via radical intermediates under high-temperature conditions. Mitigate by using radical inhibitors (e.g., BHT) or lower temperatures .
- Regioisomers : Competing pathways (e.g., C-3 vs. C-5 substitution) arise from incomplete solvent drying. Anhydrous conditions (e.g., molecular sieves in DMF) improve selectivity .
- Chromatographic resolution : Use preparative HPLC with a C18 column (ACN/H₂O gradient) to isolate isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
